Ethyl (E)-2-hexenoate

Stereochemistry Flavor Chemistry Analytical Chemistry

Ethyl (E)-2-hexenoate (CAS 1552-67-6, also known as ethyl trans-2-hexenoate) is an α,β-unsaturated ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It is characterized by a trans-configured double bond between the second and third carbons, which distinguishes it from its (Z)-isomer and saturated analogs like ethyl hexanoate.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 1552-67-6
Cat. No. B075292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-2-hexenoate
CAS1552-67-6
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)OCC
InChIInChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+
InChIKeySJRXWMQZUAOMRJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-2-Hexenoate (CAS 1552-67-6): A Stereochemically Defined α,β-Unsaturated Ester for Precise Flavor and Fragrance Formulation


Ethyl (E)-2-hexenoate (CAS 1552-67-6, also known as ethyl trans-2-hexenoate) is an α,β-unsaturated ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. It is characterized by a trans-configured double bond between the second and third carbons, which distinguishes it from its (Z)-isomer and saturated analogs like ethyl hexanoate [2]. This compound is a naturally occurring volatile found in various fruits and fermented beverages, and is industrially employed as a flavoring agent (FEMA GRAS 4613) and fragrance ingredient [3].

Why Generic 'Ethyl 2-Hexenoate' Is Insufficient: The Critical Role of Stereochemistry in Ethyl (E)-2-Hexenoate Procurement


The term 'ethyl 2-hexenoate' (CAS 1552-67-6) is often ambiguously used to denote a mixture of (E) and (Z) isomers, with commercial specifications ranging from a 64:34 E:Z ratio to a 95:5 blend [1]. However, the (E)-isomer (CAS 27829-72-7) is the thermodynamically more stable and analytically dominant form . In applications where a consistent, reproducible sensory profile is paramount—such as in the development of a tropical fruit flavor or a signature fragrance accord—relying on an isomeric mixture introduces an uncontrolled variable. The (Z)-isomer, with its distinct stereochemistry, is known to present different olfactory nuances and is often excluded from fragrance use altogether due to performance issues [2]. Therefore, for scientists and formulators requiring a well-defined, high-purity standard for analytical or sensory studies, specifying the (E)-isomer is not a matter of preference but a requirement for reproducibility.

Quantitative Differentiation of Ethyl (E)-2-Hexenoate Against Key Analogs and Isomers


Stereochemical and Olfactory Differentiation: Ethyl (E)-2-Hexenoate vs. Ethyl (Z)-2-Hexenoate

Ethyl (E)-2-hexenoate (trans isomer) is thermodynamically more stable and is the predominant isomer found in natural sources and most commercial mixtures [1]. The (Z)-isomer is chemically challenging to synthesize and stabilize, often resulting in lower purity and variable odor profiles . Sensory evaluations describe the (E)-isomer as having a 'fruity, slightly pungent' odor, while the (Z)-isomer's profile is less well-defined in the primary literature, often being generically described as 'fruity' and is not recommended for fragrance use [2].

Stereochemistry Flavor Chemistry Analytical Chemistry

Quantitative Comparison of Volatility and Physicochemical Properties: Ethyl (E)-2-Hexenoate vs. Ethyl Hexanoate

The presence of a trans double bond in Ethyl (E)-2-hexenoate significantly alters its physicochemical profile compared to its saturated counterpart, ethyl hexanoate. The unsaturated compound exhibits a higher logP (2.91) and a different vapor pressure (1.32 mmHg at 25°C) compared to ethyl hexanoate (estimated logP ~2.8, vapor pressure 1.66 mmHg at 25°C) [REFS-1, REFS-2]. These differences impact its partitioning behavior in complex matrices and its volatility profile, which are critical for the release kinetics of aroma compounds in food and fragrance applications.

Physicochemical Property Volatility Formulation Science

Sensory Potency: Comparative Odor Threshold of Ethyl (E)-2-Hexenoate vs. Ethyl Hexanoate

Ethyl (E)-2-hexenoate exhibits a notably lower odor threshold compared to ethyl hexanoate. In a study of wine volatiles, ethyl (E)-2-hexenoate had a calculated odor activity value (OAV) of 19-28, while ethyl hexanoate showed a lower OAV range of 4.9-5.2 [1]. A lower odor threshold translates to a higher impact on overall aroma at equivalent concentrations, making ethyl (E)-2-hexenoate a more potent and efficient choice for creating impactful fruity notes.

Sensory Science Flavor Chemistry Odor Threshold

Regulatory and Analytical Distinction: Ethyl (E)-2-Hexenoate (CAS 27829-72-7) vs. Isomeric Mixtures (CAS 1552-67-6)

The CAS registry number 1552-67-6 is designated for 'ethyl 2-hexenoate' which is often a mixture of (E) and (Z) isomers [1]. In contrast, CAS 27829-72-7 specifically identifies the pure (E)-isomer [2]. This distinction is crucial for analytical applications, such as using the compound as a reference standard for GC-MS, where the precise Kovats Retention Index (RI) of the pure (E)-isomer on a non-polar column is reported as 1025-1026 [3]. Using an isomeric mixture with an unspecified or variable E:Z ratio introduces ambiguity in peak identification and quantification.

Regulatory Science Analytical Chemistry Quality Control

Strategic Application Scenarios for High-Purity Ethyl (E)-2-Hexenoate (CAS 27829-72-7) Based on Evidence


Analytical Reference Standard for GC-MS Metabolomics and Flavor Profiling

For researchers employing GC-MS to profile volatile organic compounds (VOCs) in food science, metabolomics, or chemical ecology, the use of a high-purity Ethyl (E)-2-hexenoate standard (CAS 27829-72-7) is critical. Its well-defined Kovats Retention Index (RI) of 1025-1026 on a non-polar DB-1 column provides an unambiguous reference point for peak identification [1]. This level of precision is unattainable with the undefined isomeric mixture (CAS 1552-67-6), which can introduce variability in chromatographic results [2].

Development of High-Impact Tropical Fruit and Rum Flavors

Formulators aiming to create authentic and potent tropical fruit (e.g., pineapple, guava, papaya) or rum-like flavor profiles should prioritize Ethyl (E)-2-hexenoate due to its significantly higher Odor Activity Value (OAV), which is 4-5 times greater than that of ethyl hexanoate [3]. This high impact allows for lower use levels while maintaining a robust, true-to-fruit aroma, offering potential cost efficiencies and a cleaner overall flavor profile .

Stereochemically Controlled Synthesis and Chemical Ecology Studies

In organic synthesis and chemical ecology, the (E)-isomer's thermodynamic stability makes it the preferred starting material or reference compound . Its role as a semiochemical in insect behavior, such as an attractant component, necessitates a defined stereochemistry for reproducible bioassays . The pure (E)-isomer (CAS 27829-72-7) ensures that biological responses are not confounded by the presence of the more labile (Z)-isomer, which is known to be a synthetic challenge and may exhibit different biological activities [4].

Specialty Fragrance Accords Requiring a 'Green, Rum-like' Nuance

Perfumers seeking a specific 'green, rum-like, sweet, and juicy' undertone for tropical or alcoholic beverage accords should specifically request Ethyl (E)-2-hexenoate. Unlike the generic 'ethyl 2-hexenoate' mixture or its (Z)-isomer, which is sometimes not recommended for fragrance use [5], the pure (E)-isomer provides a reliable and consistent scent profile, critical for maintaining the fidelity of a fine fragrance formula [6].

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